molecular formula C30H24N2O2 B167859 2,3-Dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone CAS No. 1692-45-1

2,3-Dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone

Cat. No.: B167859
CAS No.: 1692-45-1
M. Wt: 444.5 g/mol
InChI Key: YRRHIUDRTJZIPK-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone is a chemical compound belonging to the class of benzopyrones, which are characterized by their fused benzene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2-phenyl-4-benzopyrone typically involves the condensation of phenylhydrazine with 2,3-dihydro-4H-1-benzopyran-4-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as acid catalysts, can also improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-2-phenyl-4-benzopyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced phenylhydrazones.

  • Substitution: Generation of substituted benzopyrones.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Dihydro-2-phenyl-4-benzopyrone exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. Its anti-inflammatory properties may be due to the inhibition of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

  • Coumarin

  • Flavonoids

  • Chromones

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Properties

IUPAC Name

2-phenyl-N-[(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]-2,3-dihydrochromen-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c1-3-11-21(12-4-1)29-19-25(23-15-7-9-17-27(23)33-29)31-32-26-20-30(22-13-5-2-6-14-22)34-28-18-10-8-16-24(26)28/h1-18,29-30H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRHIUDRTJZIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=NN=C3CC(OC4=CC=CC=C34)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112287
Record name 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692-45-1
Record name 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1692-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone
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